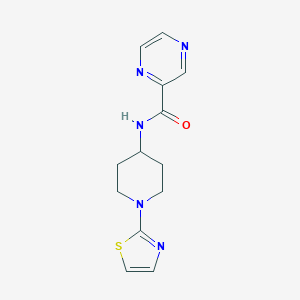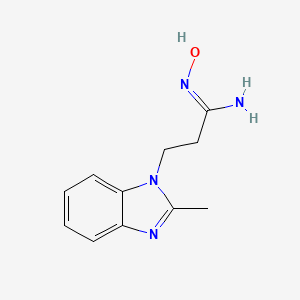![molecular formula C20H18ClN5O B2666133 7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 420831-87-4](/img/structure/B2666133.png)
7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the design of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of a larger group of heterocyclic compounds . Further details about the exact molecular structure of this specific compound are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial and Antioxidant Activities : A study focused on the synthesis of a series of triazolopyrimidines, including the specified compound, using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities. The synthesis involved reactants like 4-(benzyloxy)-3-methoxybenzaldehyde and 2H-1,2,4-triazol-3-amine, among others, and the compounds showed promising antimicrobial and antioxidant properties (V. P. Gilava et al., 2020).
Heteroaromatization and Antimicrobial Activity : Another study explored the synthesis of various triazolopyrimidines through the heteroaromatization process. The resultant compounds, including pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, were tested for their antimicrobial activity, highlighting the diverse chemical reactivity and potential biological applications of triazolopyrimidines (A. El-Agrody et al., 2001).
Chemical Synthesis and QSAR Studies
Microwave-Assisted Synthesis : A study demonstrated the microwave-assisted synthesis of triazolopyrimidine derivatives, aiming for efficient and green synthetic methods. These derivatives were analyzed for their anticonvulsant properties through QSAR (Quantitative Structure-Activity Relationship) studies, indicating the compound's potential in medicinal chemistry (V. A. Divate et al., 2014).
Antibacterial and Antifungal Activities : Another research focused on the synthesis of novel triazolopyrimidines, evaluating their antibacterial and antifungal activities. This underscores the compound's significance in developing new antimicrobial agents (J. H. Chauhan et al., 2019).
Supramolecular Chemistry
- Hydrogen-bonded Supramolecular Assemblies : A study explored the synthesis of pyrimidine derivatives, including the compound of interest, for their ability to form hydrogen-bonded supramolecular assemblies. These findings are crucial for the development of materials with specific chemical and physical properties (M. Fonari et al., 2004).
Wirkmechanismus
This compound is designed to inhibit CDK2, a target for cancer treatment . It has shown significant inhibitory activity, with IC50 values comparable to sorafenib, a control drug . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c1-12-3-9-16(10-4-12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-5-7-15(21)8-6-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCCPCBRJOOALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopentyloxy)acetamide](/img/structure/B2666051.png)
![5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2666053.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2666055.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea](/img/structure/B2666059.png)
![3-[[(1-Ethylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride](/img/structure/B2666063.png)
![1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666064.png)

![2-(2,4-dichlorophenoxy)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2666067.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2666068.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2666071.png)

